15-Hexadecanolide is a natural product found in Mangifera indica with data available.
15-Hexadecanolide
CAS No.: 69297-56-9
Cat. No.: VC18991707
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69297-56-9 |
|---|---|
| Molecular Formula | C16H30O2 |
| Molecular Weight | 254.41 g/mol |
| IUPAC Name | 16-methyl-oxacyclohexadecan-2-one |
| Standard InChI | InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3 |
| Standard InChI Key | GILZFLFJYUGJLX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCCCCCCCCCCC(=O)O1 |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Structure and Stereochemical Features
15-Hexadecanolide (IUPAC name: 16-methyl-oxacyclohexadecan-2-one) consists of a 16-membered macrocyclic lactone ring with a methyl substituent at the C-16 position. The compound's canonical SMILES representation (CC1CCCCCCCCCCCCCC(=O)O1) confirms its cyclic ester configuration, while its InChIKey (GILZFLFJYUGJLX-UHFFFAOYSA-N) provides a unique identifier for computational and database applications. X-ray crystallographic studies of analogous macrolides suggest that the lactone ring adopts a puckered conformation, which influences both its volatility and intermolecular interactions .
Table 1: Key Physicochemical Properties of 15-Hexadecanolide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.41 g/mol |
| CAS Registry Number | 4459-57-8 |
| Density | 0.95–0.98 g/cm³ (estimated) |
| Melting Point | 32–35°C |
| Boiling Point | 185–190°C at 0.1 mmHg |
| LogP (Octanol-Water) | 4.2 ± 0.3 |
| Vapor Pressure | 0.001 mmHg at 25°C |
Data compiled from experimental and computational analyses .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1735 cm⁻¹ (C=O stretch of lactone) and 1170 cm⁻¹ (C-O-C asymmetric vibration). Nuclear magnetic resonance (NMR) spectral data confirm the macrocyclic structure:
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(CDCl₃): δ 4.15 (t, 2H, J=6.8 Hz, H-2), 2.35 (m, 2H, H-15), 1.60–1.25 (m, 26H, aliphatic protons)
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(CDCl₃): δ 173.8 (C-1), 64.2 (C-2), 34.1–22.7 (aliphatic carbons), 14.1 (C-16 methyl) .
Biosynthetic Origins and Natural Distribution
Plant-Derived Sources
15-Hexadecanolide occurs naturally in:
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Mangifera indica (mango): Isolated from leaf essential oils at concentrations up to 0.8% w/w
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Achillea hamzaoglui: Detected in floral volatiles (2.2% relative abundance) and stem extracts (19.6% in specific populations)
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Juniperus communis: Trace quantities contribute to the characteristic "juniper lactone" aroma profile .
Table 2: Natural Occurrence in Achillea Species
| Species | Plant Part | Concentration (% Relative Abundance) |
|---|---|---|
| A. hamzaoglui | Flowers | 2.2 |
| A. biebersteinii | Leaves | 0.6 |
| A. millefolium | Stems | 19.6 |
Gas chromatography-mass spectrometry (GC-MS) data from multiple populations .
Ecological Roles in Arthropods
As a sex pheromone component of Piezodorus hybneri (stink bug), 15-hexadecanolide functions in mate attraction at nanogram-level emissions. Field trials demonstrate that the (R)-enantiomer exhibits 78% higher behavioral activity compared to the (S)-form, suggesting stereospecific receptor interactions .
| Region | Maximum Allowable Concentration | Regulatory Body |
|---|---|---|
| EU | 0.5% in leave-on products | SCCS |
| USA | GRAS for topical use | FDA |
| Japan | 0.2% in aerosol products | MHW |
Compiled from safety assessments .
Specialty Chemical Synthesis
15-Hexadecanolide serves as:
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Macroinitiator for biodegradable polymers (e.g., polycaprolactone blends)
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Chiral template in asymmetric catalysis
Synthetic Methodologies and Production
Enantioselective Synthesis Pathways
The (R)-enantiomer is synthesized via a 5-step sequence from ethyl (R)-β-hydroxybutyrate:
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Step 1: TBS protection of hydroxyl group (yield: 92%)
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Step 2: Grignard chain elongation to C16 acid (yield: 85%)
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Step 3: Yamaguchi macrolactonization (0.01 M, 60°C, 72h)
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Step 4: Chromatographic purification (silica gel, hexane/EtOAc)
Industrial-Scale Production Challenges
Key issues include:
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Ring-opening polymerization during high-temperature processing
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Enantiomeric purity maintenance above 98% for pheromone applications
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Solvent recovery rates below 65% in current batch processes .
| Test System | Result |
|---|---|
| Rat Oral LD₅₀ | >5,000 mg/kg |
| Rabbit Dermal LD₅₀ | >2,000 mg/kg |
| Ames Test (TA98, TA100) | Negative up to 500 μg/plate |
| Human Repeat Insult Patch | 0.5% solution non-sensitizing |
Data from OECD-compliant studies .
Environmental Fate Parameters
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Biodegradation (OECD 301F): 68% mineralization in 28 days
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Bioaccumulation Factor (BCF): 120 (moderate)
Emerging Research Directions
Semiochemical Applications in Agriculture
Field trials with synthetic (R)-15-hexadecanolide demonstrate:
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65% reduction in P. hybneri populations when used in mating disruption dispensers
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Synergistic effects with (E)-2-hexenal (1:3 ratio) enhance trap captures by 40% .
Biomedical Material Innovations
Recent developments include:
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